1-(4-Methoxypyrrolidin-2-yl)propan-1-one
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Overview
Description
1-(4-Methoxypyrrolidin-2-yl)propan-1-one is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy group at the 4-position and a propanone group at the 1-position. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 4-methoxypyrrolidine with propanone under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Methoxypyrrolidin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its role as a monoamine uptake inhibitor.
1-(3,4-Dimethoxyphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Another pyrrolidine derivative with distinct biological activities.
Uniqueness: 1-(4-Methoxypyrrolidin-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-methoxypyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
SCCRJOMQOBJIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CN1)OC |
Origin of Product |
United States |
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